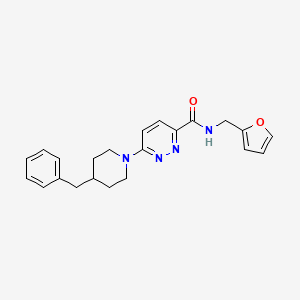

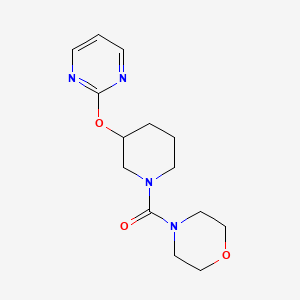

![molecular formula C21H17N3O2S B2948699 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-25-6](/img/structure/B2948699.png)

3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a sirtuin modulator and used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, cancer and so on .

Synthesis Analysis

The synthesis of thiazole-based compounds often involves a series of steps, including Knoevenagel condensation, Michael addition, and intramolecular cyclization . The synthesis of similar compounds has been reported, involving the transformation of certain precursors in a single step in a one-pot system in ethanol .Molecular Structure Analysis

The molecular structure of thiazole-based compounds is complex and can be influenced by various factors. For example, the chemical shift of NH proton in one isomer can be shifted downfield by 0.30 ppm as compared to another isomer, which can be explained by intramolecular interactions .Chemical Reactions Analysis

Thiazole-based compounds undergo a variety of chemical reactions. For example, S-alkylated thiouracils undergo only intramolecular cyclization in concentrated H2SO4 at room temperature to give certain compounds, which can be reduced to give the corresponding amines .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole-based compounds can vary widely. For example, the chemical shift of NH proton in one isomer can be shifted downfield by 0.30 ppm as compared to another isomer .科学的研究の応用

Antioxidant Activity

Thiazolo[5,4-b]pyridine derivatives have been identified to exhibit high antioxidant properties . The presence of the thiazolo[5,4-b]pyridine moiety contributes to the compound’s ability to neutralize free radicals, which can prevent oxidative stress-related cellular damage. This property is crucial in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders.

Antimicrobial Properties

These compounds also demonstrate significant antimicrobial activity . Their ability to inhibit the growth of various bacteria and fungi makes them potential candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Herbicidal Use

The herbicidal potential of thiazolo[5,4-b]pyridine derivatives has been explored due to their ability to interfere with the growth of unwanted plants . This application is particularly relevant in agriculture for the development of more effective and possibly environmentally friendly herbicides.

Anti-inflammatory Effects

Thiazolo[5,4-b]pyridine compounds have shown promising anti-inflammatory effects . They can be used to develop new medications that treat inflammation-related conditions, such as arthritis, without the side effects associated with current anti-inflammatory drugs.

Antifungal Activity

These molecules have been reported to possess antifungal properties . This makes them valuable in the treatment of fungal infections, which are often difficult to eradicate and can be particularly dangerous in immunocompromised patients.

Antitumor Activity

There is evidence that thiazolo[5,4-b]pyridine derivatives can exhibit antitumor activity . Their potential to inhibit cancer cell growth could lead to new therapies for various types of cancer, offering hope for treatments that are more targeted and with fewer side effects.

Phosphoinositide 3-Kinase Inhibition

Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) . PI3K is an enzyme involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are all critical processes in cancer development. Inhibitors of PI3K have the potential to be used in targeted cancer therapies.

Sirtuin Modulation

The compound is a sirtuin modulator . Sirtuins are a family of proteins that play a significant role in aging by regulating cellular health. Modulating sirtuin activity can lead to increased lifespan of cells and is being researched for the treatment and prevention of age-related diseases, including diabetes, cardiovascular disease, and cancer.

将来の方向性

Thiazole-based compounds, including 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, have shown promise in a variety of therapeutic applications, including as sirtuin modulators . Future research may focus on further elucidating the mechanisms of action of these compounds and developing them into effective therapeutic agents.

特性

IUPAC Name |

3-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-13-8-9-15(20-24-17-7-4-10-22-21(17)27-20)12-18(13)23-19(25)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWKSFKESJCAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)

![N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2948621.png)

![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)

![N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2948630.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2948634.png)

![N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2948635.png)

![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2948638.png)